CH5138303 -

CH5138303

Catalog Number: EVT-263995
CAS Number:
Molecular Formula: C19H18ClN5O2S
Molecular Weight: 415.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CH5138303 is a triazine Hsp90 inhibitor. CH5138303 binds to the N-terminus of Hsp90α (Kd = 0.52 nM) and inhibits growth of HCT116 and NCI-N87 human tumor cell lines in vitro (IC50s = 89 and 66 nM, respectively). CH5138303 also inhibits growth of human NCI-N87 gastric cancer xenografts (ED50 = 3.9 mg/kg) and displays high oral bioavailability in mice.
CH5138303 is a novel and potent HSP90 inhibitor. CH5138303 showed high binding affinity for N-terminal Hsp90α (Kd=0.52nM) and strong in vitro cell growth inhibition against human cancer cell lines (HCT116 IC50=0.098μM, NCI-N87 IC50=0.066μM) and also displayed high oral bioavailability in mice (F=44.0%) and potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model (tumor growth inhibition=136%).
Source and Classification

CH5138303 is derived from a series of designed compounds aimed at targeting Hsp90, a highly conserved molecular chaperone essential for the proper folding and function of many proteins. Its classification falls under the category of Hsp90 inhibitors, which are being investigated for their therapeutic potential in oncology . The compound's development was part of ongoing research into novel anti-cancer agents that exploit the vulnerabilities of cancer cells reliant on Hsp90 for survival .

Synthesis Analysis

The synthesis of CH5138303 involves several key steps that optimize its efficacy and stability. The compound can be synthesized through a multi-step process involving the following general methods:

  1. Starting Materials: The synthesis typically begins with readily available aromatic amines and heterocyclic compounds.
  2. Intermediate Formation: Key intermediates are formed via condensation reactions, often utilizing reagents such as chlorosulfonic acid or other chlorinating agents to introduce the necessary functional groups.
  3. Cyclization: A crucial step involves cyclization reactions that form the triazine core structure, which is essential for its biological activity.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Specific reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of CH5138303 is characterized by a tricyclic core that includes a triazine moiety, which is crucial for its interaction with Hsp90. The compound features:

  • Chlorine Atom: Contributes to lipophilicity and potentially enhances binding affinity.
  • Aromatic Rings: Provide structural rigidity and facilitate π-π stacking interactions with target proteins.
  • Sulfonamide Group: Increases solubility and may play a role in hydrogen bonding with the target protein.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the binding pocket of Hsp90, thus inhibiting its function .

Chemical Reactions Analysis

CH5138303 primarily engages in non-covalent interactions with Hsp90 through competitive inhibition. The chemical reactions involving CH5138303 can be summarized as follows:

  1. Binding Interaction: The compound binds to the ATP-binding site of Hsp90, preventing ATP from engaging with the chaperone.
  2. Conformational Change: Upon binding, CH5138303 induces conformational changes in Hsp90 that hinder its ability to stabilize client proteins.
  3. Subsequent Degradation: The inhibition leads to proteasomal degradation of client proteins, which are often critical for cancer cell survival.

The effectiveness of CH5138303 as an inhibitor can be quantitatively assessed through assays measuring its IC50 values against various cancer cell lines .

Mechanism of Action

The mechanism of action for CH5138303 revolves around its ability to disrupt the normal function of Hsp90. This can be detailed as follows:

  1. Competitive Inhibition: By occupying the ATP-binding site on Hsp90, CH5138303 competes with ATP, leading to decreased ATP hydrolysis.
  2. Client Protein Release: The binding event destabilizes client proteins that rely on Hsp90 for proper folding and stability, resulting in their degradation.
  3. Cellular Effects: This cascade results in reduced proliferation rates in cancer cells that depend on these client proteins for survival .

Studies have shown that CH5138303 exhibits significant anti-proliferative effects against various cancer cell lines, including colorectal cancer models .

Physical and Chemical Properties Analysis

CH5138303 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

The exact melting point and boiling point are subject to specific experimental conditions but generally fall within typical ranges for small organic molecules .

Applications

CH5138303 is primarily investigated for its applications in cancer therapy due to its role as an Hsp90 inhibitor. Its potential applications include:

Ongoing research continues to explore its efficacy across various cancer types and its potential integration into clinical practice .

Introduction to Hsp90 Inhibition in Oncology

Molecular Chaperone Hsp90 as a Therapeutic Target in Cancer

Heat shock protein 90 (Hsp90) is an evolutionarily conserved ATP-dependent molecular chaperone critical for maintaining proteostasis in cancer cells. It facilitates the folding, stability, and functional maturation of diverse "client proteins"—many of which are oncoproteins driving tumorigenesis. Approximately 400 Hsp90 client proteins include receptor tyrosine kinases (HER2, EGFR), transcription factors (HIF-1α, p53), and cell cycle regulators (CDK4, CDK6) that collectively sustain all cancer hallmarks, from uncontrolled proliferation to metastasis [1] [3].

Hsp90 exists as a homodimer with three functional domains:

  • N-terminal domain (NTD): Contains an ATP-binding pocket essential for chaperone function
  • Middle domain (MD): Facilitates client protein binding and ATP hydrolysis
  • C-terminal domain (CTD): Mediates dimerization and co-chaperone interactions [1] [6]

Table 1: Key Hsp90 Isoforms and Their Cellular Roles

IsoformSubcellular LocalizationCancer-Relevant Functions
HSP90αCytoplasm, nucleusStabilizes mutant oncoproteins; secreted form promotes invasion
HSP90βCytoplasmMaintains baseline proteostasis; overexpressed in solid tumors
GRP94Endoplasmic reticulumQuality control for secreted/membrane proteins
TRAP-1MitochondriaRegulates mitochondrial metabolism and apoptosis resistance [1] [3]

In malignancies, Hsp90 expression increases 2- to 10-fold compared to normal tissues due to cellular stress and oncogenic demands. This overexpression correlates with poor prognosis, metastasis, and drug resistance, positioning Hsp90 as a high-value therapeutic target [3] [6]. Pharmacologic inhibition disrupts the ATPase cycle, triggering ubiquitin-proteasome degradation of oncogenic clients—simultaneously crippling multiple cancer-driving pathways [1] [9].

Rationale for Developing Triazine-Based Hsp90 Inhibitors

Early Hsp90 inhibitors like geldanamycin (a natural ansamycin antibiotic) and its derivatives (17-AAG, 17-DMAG) demonstrated proof-of-concept but faced critical limitations:

  • Structural liabilities: Benzoquinone moieties in geldanamycin cause hepatotoxicity via redox cycling [6] [9]
  • Pharmacokinetic challenges: Poor aqueous solubility, low oral bioavailability, and metabolic instability [6]
  • Off-target effects: Nonspecific binding to other ATPases [7]

Triazine-based inhibitors emerged to overcome these constraints through rational drug design. The triazine core provides:

  • High-affinity NTD binding: Forms hydrogen bonds with Asp93 and water-mediated interactions in the ATP pocket
  • Structural modularity: Enables optimization of solubility and metabolic stability via substitutions
  • Reduced redox potential: Eliminates quinone-related toxicity [2] [4] [10]

CH5138303 exemplifies this class, incorporating a chlorophenyl ring and sulfanyl linker to enhance target engagement while maintaining drug-like properties. Its compact structure (MW 415.9) contrasts with bulky natural products, improving tumor penetration [2] [4].

Table 2: Comparative Profile of Hsp90 Inhibitor Classes

Inhibitor ClassRepresentativesKd/IC50 for Hsp90αKey AdvantagesLimitations
Benzoquinone ansamycinsGeldanamycin, 17-AAG1.2 μM (Geldanamycin)Validated mechanismHepatotoxicity, poor solubility
Resorcinol derivativesLuminespib, Ganetespib13–21 nMHigh potencyLiver enzyme elevations
Triazine-basedCH51383030.48–0.52 nMOral bioavailability, low toxicity riskUnder clinical investigation [4] [6] [10]

Emergence of CH5138303 in Targeted Cancer Therapy

CH5138303 (chemical name: 4-[(6-chloro-2,4-dioxo-1H-benzo[d][1,3]oxazin-8-yl)methyl]-N-(carbamoylmethyl)piperazine-1-carboxamide) is a synthetic, orally bioavailable triazine derivative developed to address deficiencies of prior Hsp90 inhibitors. Key milestones in its development include:

  • High-affinity binding: Surface plasmon resonance assays confirmed Kd values of 0.48–0.52 nM for Hsp90α—significantly lower than 17-AAG (Kd ~1.2 μM) [2] [4]
  • Cellular potency: IC50 values of 66 nM (NCI-N87 gastric cancer) and 98 nM (HCT116 colorectal cancer) after 96-hour exposure [2] [4]
  • Mechanistic validation: Induces degradation of EGFR and HER2 at concentrations ≥0.04 μM within 24 hours [2]

Table 3: Preclinical Efficacy Profile of CH5138303

Model SystemExposureKey FindingsReference
HCT116 cells0.098 μM (IC50)Degrades HIF-1α and cyclin D1; arrests G1/S phase [4]
NCI-N87 cells0.066 μM (IC50)Suppresses EGFR and Akt pathways; induces apoptosis [2]
NCI-N87 xenografts (mice)50 mg/kg oral, qd × 11 daysTumor growth inhibition (TGI) 136%; ED50 3.9 mg/kg [4]

The compound’s oral bioavailability (44% in mice) enables flexible dosing and sustains target engagement in tumors. Unlike first-generation inhibitors, CH5138303 shows negligible binding to GRP94 or TRAP1 isoforms, potentially reducing off-tissue effects [4] [6]. Its mechanism extends beyond cytosol to disrupt mitochondrial Hsp90 (TRAP-1), destabilizing respiratory complex proteins like SDHB and triggering metabolic crisis in cancer cells [1] [6]. These attributes position CH5138303 as a promising candidate for cancers dependent on Hsp90’s oncogenic buffer.

Properties

Product Name

CH5138303

IUPAC Name

4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25)

InChI Key

VIGHQZSTZWNWFA-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1

Solubility

Soluble in DMSO, not in water

Synonyms

CH5138303; CH-5138303; CH 5138303.

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.